(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride
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Overview
Description
“(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride” is a chiral compound with the following structural formula:
(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride
This compound contains an amino group, a hydroxyl group, and a benzyloxy (benzyl ether) moiety. The chirality arises from the asymmetric carbon center (marked as “S”).
Preparation Methods
Synthetic Routes::
Asymmetric Synthesis:
Protecting Group Strategy:
- Industrial-scale production typically involves efficient synthetic routes that minimize steps and maximize yield.
Chemical Reactions Analysis
Oxidation: The benzyloxy group can be selectively oxidized to the corresponding benzoic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: Benzoic acid, the reduced alcohol, and substituted derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a ligand in drug discovery.
Medicine: May have applications in drug development due to its stereochemistry.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It may act as a receptor ligand, enzyme inhibitor, or participate in metabolic pathways.
Comparison with Similar Compounds
- Similar compounds include other chiral amino alcohols, such as ®-3-amino-2-((benzyloxy)methyl)propan-1-ol.
- Uniqueness lies in the stereochemistry and functional groups.
Properties
Molecular Formula |
C11H18ClNO2 |
---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m0./s1 |
InChI Key |
FVVOZSNBCNPPES-MERQFXBCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CN)CO.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CN)CO.Cl |
Origin of Product |
United States |
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